Decafluoro-2-trifluoromethyl-2-iodopentane
Overview
Description
1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane is a fluorinated organic compound with the molecular formula C6H2F10I It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a highly fluorinated iodinated alkane
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane typically involves the introduction of fluorine and iodine atoms into a pentane backbone. One common method involves the reaction of a suitable pentane derivative with iodine and fluorinating agents under controlled conditions. Industrial production methods may involve the use of specialized fluorination techniques to achieve high yields and purity.
Chemical Reactions Analysis
1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although the presence of multiple fluorine atoms may influence the reactivity.
Addition Reactions: The compound can participate in addition reactions with suitable reagents.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in biological studies due to its unique chemical properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of specialized materials and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The compound can form strong interactions with various biomolecules, influencing their structure and function. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane can be compared with other similar fluorinated and iodinated compounds, such as:
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Similar in structure but with an additional fluorine atom.
1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane: Contains a methoxy group instead of an iodine atom.
The uniqueness of 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,1,1,2,2,3,3,5,5,5-decafluoro-4-iodo-4-(trifluoromethyl)pentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F13I/c7-2(8,3(9,10)6(17,18)19)1(20,4(11,12)13)5(14,15)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOHEQOCJXXENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371572 | |
Record name | 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102780-88-1 | |
Record name | 1,1,1,2,2,3,3,5,5,5-Decafluoro-4-iodo-4-(trifluoromethyl)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.